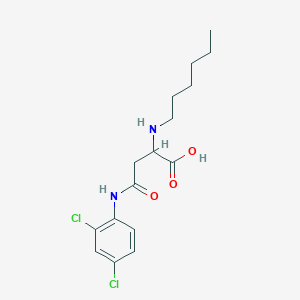
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains elements of dichlorophenyl, hexylamino, and oxobutanoic acid groups .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, given the presence of multiple functional groups. It would likely have regions of polarity due to the presence of the amino and carboxylic acid groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .
Applications De Recherche Scientifique
Molecular Docking and Structural Analysis
Research has focused on the spectroscopic, structural, and theoretical analysis of derivatives similar to 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. Studies using molecular docking, vibrational spectroscopy, and Density Functional Theory (DFT) calculations have provided insights into the stability, reactivity, and non-linear optical properties of these compounds. Notably, derivatives have shown potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Vibrational Spectroscopy and Supramolecular Studies
Further research on chloramphenicol derivatives, closely related in structure to 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, has employed vibrational spectroscopy and single-crystal X-ray diffraction. These studies have highlighted significant interactions involving hydrogen bonds, which are crucial for understanding the material's crystal structure and properties (Fernandes et al., 2017).
Nonlinear Optical Materials
Another strand of research has investigated the optical and electronic properties of related compounds, including their potential as nonlinear optical materials. Through comprehensive vibrational spectroscopy and molecular structure analysis, these studies aim to evaluate the compounds' suitability for various optical applications (Raju et al., 2015).
Liquid Crystalline Properties
Research into the liquid crystalline properties of specific derivatives has revealed the potential of these materials for creating new macromolecules with side-chain liquid crystals. This line of inquiry focuses on the synthesis, characterization, and application of liquid crystalline monomers derived from 4-oxobutanoic acid derivatives (López-Velázquez et al., 2012).
ELISA Development for Insecticide Analysis
In the field of analytical chemistry, derivatives have been synthesized for the development of competitive indirect enzyme-linked immunosorbent assays (ELISAs). These assays aim to determine residues of specific insecticides in agricultural samples, demonstrating the chemical's utility in enhancing food safety monitoring (Zhang et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,4-dichloroanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-2-3-4-5-8-19-14(16(22)23)10-15(21)20-13-7-6-11(17)9-12(13)18/h6-7,9,14,19H,2-5,8,10H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDDDWBTTWQOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

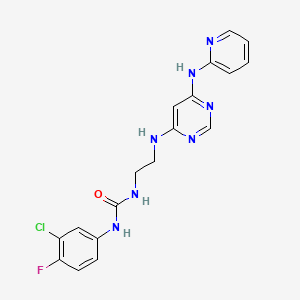
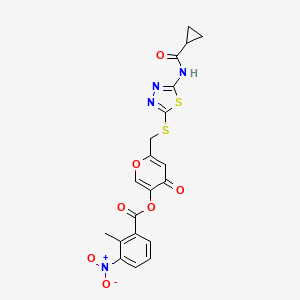
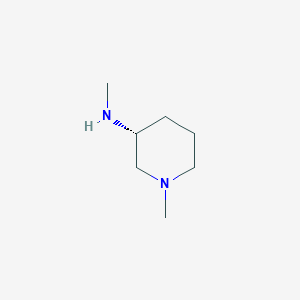
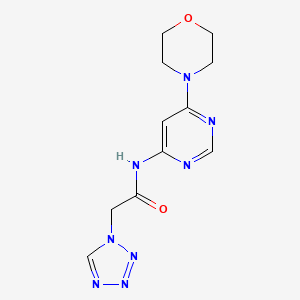
![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)
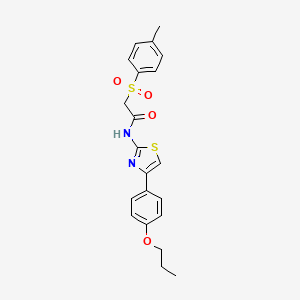
![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)
